3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide
Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CHDP and has garnered significant attention due to its unique chemical structure and potential therapeutic properties. In
Mechanism of Action
The mechanism of action of CHDP is not fully understood. However, studies have shown that CHDP inhibits the activity of certain enzymes involved in cell proliferation and apoptosis. Additionally, CHDP has been shown to activate certain signaling pathways that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
CHDP has been shown to have a number of biochemical and physiological effects. Studies have shown that CHDP inhibits the activity of certain enzymes involved in cell proliferation, which leads to the induction of apoptosis in cancer cells. Additionally, CHDP has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CHDP in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic properties. Additionally, CHDP has been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one of the limitations of using CHDP in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are a number of potential future directions for the study of CHDP. One area of research involves the exploration of its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of CHDP and its potential therapeutic properties. Finally, the development of new synthetic methods for the production of CHDP could lead to the creation of more potent and effective compounds with potential applications in scientific research.
Scientific Research Applications
CHDP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CHDP as a potential anticancer agent. Studies have shown that CHDP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CHDP has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-12-6-4-11(5-7-12)17-20-16(24-21-17)9-8-15(23)19-13-2-1-3-14(22)10-13/h1-7,10,22H,8-9H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNDTEKNJNSNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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